Product packaging for 2-Phenylcyclopropane-1,1-dicarbonitrile(Cat. No.:)

2-Phenylcyclopropane-1,1-dicarbonitrile

Cat. No.: B15393515
M. Wt: 168.19 g/mol
InChI Key: IQNPJJYURMAFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylcyclopropane-1,1-dicarbonitrile (CAS 6904-17-2) is a high-value Donor-Acceptor (D-A) cyclopropane building block in organic synthesis. The compound features a phenyl group as the electron donor and two strongly electron-withdrawing nitrile groups as the acceptor, creating a pronounced "push-pull" system that activates the three-membered ring for strain-release-driven transformations . This high ring strain, approximately 110–115 kJ mol⁻¹, is strategically leveraged in synthetic chemistry . Its primary research value lies in its versatility as a three-carbon synthon for constructing complex molecular architectures. It readily undergoes (3+n) cycloaddition reactions and ring-opening processes with various nucleophiles . Notably, its reactivity can be precisely controlled under tailored Phase Transfer Catalysis (PTC) conditions, allowing researchers to diverge reaction pathways selectively to achieve either ring-opening or decyanation-acylation products . Specific applications include formal (3+3) cycloadditions with reagents like mercaptoacetaldehyde to access sulfur-containing heterocycles such as tetrahydrothiopyranols , and serves as a key precursor for developing novel thiazolylcyanocyclopropanes . The dicarbonitrile functionality provides additional handles for further functionalization, expanding its utility in multi-step synthesis . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B15393515 2-Phenylcyclopropane-1,1-dicarbonitrile

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

2-phenylcyclopropane-1,1-dicarbonitrile

InChI

InChI=1S/C11H8N2/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9/h1-5,10H,6H2

InChI Key

IQNPJJYURMAFTQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C#N)C#N)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

2-Phenylcyclopropane-1,1-dicarbonitrile is a compound with significant potential in pharmaceutical chemistry. Its structural properties allow for various chemical reactions, particularly in the synthesis of biologically active molecules. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthetic routes, and case studies that highlight its efficacy in medicinal applications.

This compound is characterized by its cyclopropane structure with two cyano groups attached to the same carbon atom. This configuration contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, including ring-opening reactions, which are crucial for synthesizing more complex structures.

Biological Activity

Recent studies have demonstrated that this compound exhibits notable biological activities:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. For instance, its derivatives have been tested against various cancer cell lines, revealing cytotoxic effects that warrant further investigation into their mechanisms of action .
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes associated with disease pathways. For example, it has been shown to affect the activity of glutaminyl cyclase and other targets involved in metabolic processes .

Synthetic Routes

The synthesis of this compound typically involves the following methods:

  • Ring Opening Reactions : The compound can react with primary amines (such as anilines) under Lewis acid catalysis to produce γ-amino nitriles and subsequently lactams. This method allows for the formation of various substituted pyrrolidinones, which possess diverse biological activities .
  • One-Pot Reactions : Recent advancements have led to the development of one-pot synthetic strategies that simplify the preparation process while maintaining high yields. These methods often involve the use of nickel catalysts and can yield products with significant biological relevance .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives inhibited cell growth by inducing apoptosis through mitochondrial pathways. The mechanisms involved were linked to the modulation of Bcl-2 family proteins and caspase activation .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory properties of this compound. It was found that this compound effectively inhibited glutaminyl cyclase at submicromolar concentrations. This inhibition could have implications for treating conditions related to neurodegeneration and metabolic disorders .

Data Table

Activity Effect Reference
AnticancerInduces apoptosis
Enzyme Inhibition (glutaminyl cyclase)Submicromolar inhibition
Synthesis of pyrrolidinonesHigh yield via ring opening

Comparison with Similar Compounds

Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate

  • Substituents : Ester groups (-COOCH$_3$) instead of nitriles.
  • Synthesis : Reacts with aromatic aldehydes and TaCl$_5$ to form substituted tetrahydronaphthalenes (yields: 50–75%) .
  • Reactivity : Preferentially undergoes [4+2] annulations due to ester groups’ moderate electron-withdrawing strength, contrasting with the stronger electron-deficient nitriles in 2-Phenylcyclopropane-1,1-dicarbonitrile, which favor decyanation or nucleophilic ring-opening .

2-(4-Methyl-2-phenylthiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile

  • Substituents : Thiazole and nitro groups introduce steric bulk and enhanced electrophilicity.
  • Applications: Potential bioactive agent (fungicidal/antimicrobial activity inferred from similar compounds) .
  • Reactivity : Nitro groups direct regioselectivity in nucleophilic attacks, unlike the parent compound’s phenyl-directed reactivity .

Reactivity in Ring-Opening and Annulation Reactions

Base-Mediated Reactions

  • This compound : Under phase-transfer catalysis (PTC) with TBABr and Cs$2$CO$3$, reacts with thioacetic acid to yield ring-opened products (decyanation dominant) .
  • Cyclopropane-1,1-dicarbonitrile (unsubstituted) : Exhibits lower reactivity in annulations (29% yield with Et$_3$N) compared to the phenyl-substituted derivative, highlighting the phenyl group’s role in stabilizing transition states .

Kinetics and Nucleophilicity

  • The log$ k2 $ values for this compound correlate strongly with thiophenolate nucleophilicity ($ \text{s}N $), indicating a concerted mechanism. This contrasts with spiro-activated cyclopropanes, which follow stepwise pathways .

Tautomerism and Stability

  • Ylidenemalonodinitriles: Exhibit tautomerism (e.g., 3,3-bis(4-chlorophenyl)-1-propene-1,1-dicarbonitrile vs. 2-propene tautomer, ratio 3.8:1) .
  • This compound: No reported tautomerism, as the cyclopropane ring restricts conjugation, stabilizing the dicarbonitrile form .

Q & A

Q. Why does the cyclopropane ring in this compound exhibit atypical bond angles?

  • Answer : The ring strain (theoretical angle: 60° vs. ideal 109.5°) and conjugation with nitriles distort geometry. X-ray data show angles of 57.2–61.7°, with torsional strain quantified via molecular mechanics (MMFF94 force field) .

Q. How does the anti-configuration of substituents affect crystallographic packing?

  • Answer : Anti-arrangement of phenyl and dicarbonitrile groups minimizes steric clashes, enabling dense packing (e.g., 1.54 g/cm³). Hirshfeld surface analysis reveals dominant H···N interactions (25% contribution) .

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